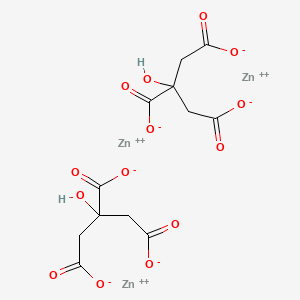
Citrato de zinc
Descripción general
Descripción
Zinc citrate is a zinc salt of citric acid. It is commonly used as a dietary supplement to address zinc deficiency and as a source of zinc, which is an essential trace element. Zinc plays a crucial role in various biological processes, including immune function, protein synthesis, DNA synthesis, wound healing, and cell division . Zinc citrate is known for its effective absorption following oral administration .
Aplicaciones Científicas De Investigación
Zinc citrate has a wide range of scientific research applications, including:
Mecanismo De Acción
Zinc citrate exerts its effects through several mechanisms:
Catalytic Role: Zinc acts as a cofactor for numerous enzymes, facilitating various biochemical reactions.
Structural Role: Zinc stabilizes the structure of proteins and cell membranes by binding to specific sites.
Regulatory Role: Zinc regulates gene expression and cellular signaling pathways.
Antioxidant and Anti-inflammatory Effects: Zinc competes with redox-active metals, such as iron and copper, to prevent oxidative damage.
Safety and Hazards
Zinc citrate should be handled in accordance with good industrial hygiene and safety practice . In the short term, consuming zinc in excess of the recommended upper limit (40 mg/day) can result in gastrointestinal symptoms (e.g., abdominal pain, nausea, vomiting, diarrhea). In the long term, excessive zinc intake has been associated with copper deficiency and iron deficiency, as well as suppression of the immune system .
Direcciones Futuras
Zinc citrate is of extraordinary and diverse importance in human biology and nutrition . It is abundantly clear that zinc is of key importance in many biological processes, acts as an antioxidant and strengthens the immune system . Knowledge about dietary factors that inhibit zinc absorption and about ways to overcome or remove these factors is essential when designing strategies to improve the zinc nutrition of vulnerable groups .
Análisis Bioquímico
Biochemical Properties
Zinc citrate acts as a cofactor for over 300 enzymes involved in various biochemical reactions, including protein synthesis, lipid metabolism, and DNA synthesis . It interacts with enzymes such as DNA polymerase and RNA polymerase, which are vital for the synthesis and repair of DNA . Zinc citrate also influences the activity of zinc finger proteins, which bind to DNA and regulate gene expression . These interactions underscore the integral role of zinc citrate in cellular function and health.
Cellular Effects
Zinc citrate has profound effects on various types of cells and cellular processes. It supports the immune system by enhancing the function of immune cells and aiding in lipid metabolism . Zinc citrate influences cell signaling pathways, gene expression, and cellular metabolism by acting as a cofactor for enzymes involved in these processes . It also plays a role in promoting cell growth, differentiation, and apoptosis, further highlighting its importance in maintaining cellular health .
Molecular Mechanism
At the molecular level, zinc citrate exerts its effects through several mechanisms. It binds to enzymes and proteins, facilitating their catalytic activity . Zinc citrate also influences gene expression by interacting with zinc finger proteins that bind to DNA and regulate the transcription of genes involved in cell growth and differentiation . Additionally, zinc citrate plays a role in enzyme inhibition or activation, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc citrate can change over time. Zinc citrate is known for its stability and effective absorption following oral administration . Factors such as dietary composition and the presence of zinc transporters in the intestine can influence its bioavailability . Long-term studies have shown that zinc citrate supplementation can mitigate the effects of dietary zinc deficiency and support essential metabolic processes .
Dosage Effects in Animal Models
The effects of zinc citrate vary with different dosages in animal models. Studies have shown that zinc citrate is effective in improving zinc status and supporting cellular metabolism at appropriate dosages . High doses of zinc citrate can lead to toxic effects, including reduced serum concentration and potential adverse effects on cellular function . It is crucial to determine the optimal dosage to avoid toxicity while reaping the benefits of zinc citrate supplementation.
Metabolic Pathways
Zinc citrate is involved in several metabolic pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . It acts as a cofactor for enzymes involved in these pathways, ensuring their proper function . Zinc citrate also influences metabolic flux and metabolite levels, further highlighting its role in maintaining metabolic homeostasis .
Transport and Distribution
Zinc citrate is transported and distributed within cells and tissues through zinc transporters . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments . Zinc citrate’s high bioavailability ensures efficient absorption and distribution, supporting the body’s zinc reserves and ensuring the proper function of zinc-dependent enzymes and proteins .
Subcellular Localization
The subcellular localization of zinc citrate is regulated by zinc transporters that direct it to specific compartments or organelles . Zinc citrate interacts with zinc-binding proteins and transporters, ensuring its proper distribution within the cell . This localization is crucial for its activity and function, as it allows zinc citrate to participate in various cellular processes and maintain cellular homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc citrate can be synthesized through the reaction of zinc oxide or zinc carbonate with citric acid. The reaction typically involves dissolving citric acid in water and then adding zinc oxide or zinc carbonate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of zinc citrate. The reaction can be represented as follows:
3ZnO + 2C6H8O7→Zn3(C6H5O7)2+3H2O
Industrial Production Methods: In industrial settings, zinc citrate is produced by mixing citric acid, zinc oxide, and water in specific proportions. The mixture is placed in a reaction kettle and maintained at a temperature of 40-60°C for 60-70 minutes. After the reaction, the mixture is allowed to mature for 30-40 minutes before being crystallized, filtered, dried, and packaged .
Análisis De Reacciones Químicas
Types of Reactions: Zinc citrate undergoes various chemical reactions, including:
Complexation: Zinc citrate can form complexes with other metal ions, such as manganese, cobalt, and nickel.
Common Reagents and Conditions:
Complexation: Reagents such as manganese, cobalt, and nickel salts are used in complexation reactions with zinc citrate.
Leaching: Ammonium citrate solutions are used as leaching agents to extract zinc from ores.
Major Products Formed:
Comparación Con Compuestos Similares
Zinc citrate is compared with other zinc compounds based on their bioavailability and absorption rates:
Zinc Gluconate: Zinc gluconate is commonly found in over-the-counter supplements and has a reasonable absorption rate.
Zinc Picolinate: Zinc picolinate is highly absorbed due to its chelation with picolinic acid, which aids in efficient uptake by the digestive system.
Zinc Sulfate: Zinc sulfate has lower bioavailability compared to zinc citrate and zinc gluconate.
Similar Compounds:
- Zinc gluconate
- Zinc picolinate
- Zinc sulfate
Zinc citrate stands out for its effective absorption, pleasant taste, and wide range of applications in various fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc citrate involves the reaction between Zinc oxide and Citric acid in aqueous solution.", "Starting Materials": [ "Zinc oxide", "Citric acid", "Distilled water" ], "Reaction": [ "Dissolve 0.5 moles of Citric acid in 500 mL of distilled water", "Add 0.25 moles of Zinc oxide to the Citric acid solution", "Stir the mixture for 30 minutes at room temperature", "Heat the mixture to 80°C and stir for an additional 2 hours", "Filter the resulting solution to remove any insoluble impurities", "Cool the solution to room temperature and allow it to stand for 24 hours", "Collect the precipitate of Zinc citrate by filtration", "Wash the precipitate with distilled water and dry it in an oven at 60°C" ] } | |
Número CAS |
546-46-3 |
Fórmula molecular |
C6H8O7Zn |
Peso molecular |
257.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |
InChI |
InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
RUWKZSPFMDVLRC-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |
Otros números CAS |
546-46-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is zinc citrate considered a good source of zinc?
A1: Zinc citrate demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.
Q2: How does zinc citrate compare to zinc oxide in terms of absorption?
A2: Research indicates that zinc absorption from zinc citrate is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.
Q3: Can zinc citrate influence the absorption of other minerals?
A3: Studies on rabbits revealed that administering zinc citrate alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of zinc citrate (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.
Q4: What are the applications of zinc citrate in oral care products?
A4: Zinc citrate is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.
Q5: How effective is zinc citrate in controlling dental plaque?
A5: Studies show that a dentifrice containing zinc citrate resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.
Q6: Can zinc citrate be combined with other agents for enhanced antiplaque effects?
A6: Combining zinc citrate with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.
Q7: Are there long-term effects of using zinc citrate-containing dentifrices on oral flora?
A7: Research suggests that prolonged use of a zinc citrate/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.
Q8: How does zinc citrate impact carbohydrate metabolism in diabetic rats?
A8: In streptozotocin-induced diabetic rats, zinc citrate supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.
Q9: Can zinc citrate combined with chromium citrate improve antioxidant defense in diabetic rats?
A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.
Q10: Can zinc citrate be used as a precursor for nanomaterials?
A10: Zinc citrate serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.
Q11: How does the thermal decomposition of zinc citrate proceed?
A11: Thermal decomposition of zinc citrate occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.
Q12: Can zinc citrate be used for drug delivery applications?
A12: Zinc citrate can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of zinc citrate in acidic environments, suggesting its potential in food and pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





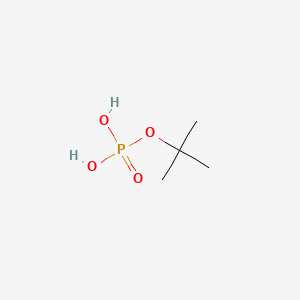

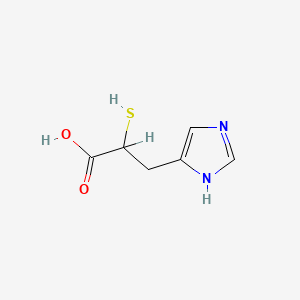

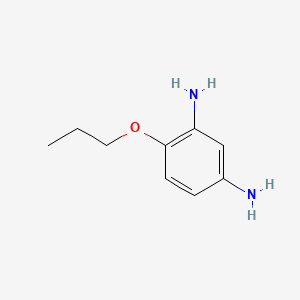
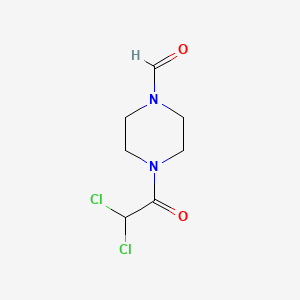
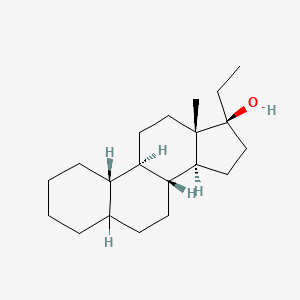

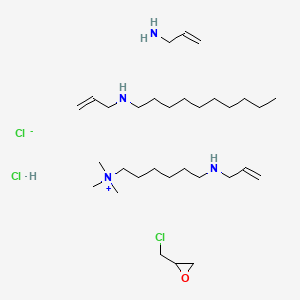
![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)